molecular formula C23H14F6N6O B1191561 Raf265 derivative

Raf265 derivative

Cat. No. B1191561
M. Wt: 504.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Raf265 derivative, however, the effects of this derivative are not known.

Scientific Research Applications

1. Cancer Treatment and Tumor Response

Raf265, a multikinase inhibitor, has shown effectiveness in treating human metastatic melanoma. It has been observed to reduce tumor growth, mitogen-activated protein/extracellular signal-regulated kinase (MEK)/extracellular signal-regulated kinase (ERK) phosphorylation, proliferation, and apoptosis markers in melanoma tumors. This response is characterized by gene mutation and gene expression profiles (Su et al., 2012). Additionally, Raf265 has demonstrated antitumor activity in colorectal cancer by inhibiting cell proliferation and inducing apoptosis, with a significant reduction in phosphorylation of MEK and ERK 1/2 and down-regulation of Mcl-1 and cyclin D1 (Chow et al., 2010).

2. Inhibition of Osteoclast Formation

RAF265 has been identified as an agent that significantly impairs in vitro differentiation of peripheral blood mononuclear cells to osteoclasts and hinders resorption capacity. It leads to ERK inhibition and reduced expression of genes involved in osteoclastogenesis. This suggests potential therapeutic applications of RAF265 in the treatment of skeletal disorders associated with increased bone resorption (Garcia-Gomez et al., 2013).

3. Combination Therapy in Cancer Treatment

Studies have explored the combination of RAF265 with other therapeutic agents for enhanced efficacy. For instance, combining RAF265 with 5FU has shown anti-tumor and anti-metastatic activity in colorectal cancer, providing a basis for potential clinical use in cancer treatment (Chow et al., 2015). Moreover, RAF265 in combination with other kinase inhibitors like RAD001 has shown to enhance antitumor effects in thyroid cancer (Barollo et al., 2014).

4. Antiviral Applications

RAF265 has been investigated for its potential antiviral activity. It has shown efficacy against Herpes simplex virus-1 (HSV-1) by mediating cytoskeleton rearrangement and targeting the host cell's translation machinery, suggesting a dual inhibition strategy for its antiviral activity (Li et al., 2022). It also demonstrated potent inhibitory activity against Porcine epidemic diarrhea virus (PEDV), highlighting its potential as an antiviral therapy in veterinary medicine (Wang et al., 2022).

properties

Molecular Formula

C23H14F6N6O

Molecular Weight

504.39

Origin of Product

United States

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